molecular formula C8H16N2O5 B3028230 Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 17439-94-0

Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Cat. No.: B3028230
CAS No.: 17439-94-0
M. Wt: 220.22 g/mol
InChI Key: NJPDFPLPWOPSKC-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique 7-oxabicyclo[2.2.1]heptane structure, which includes an ethereal bridge and two carboxylic acid groups. It is commonly used as a herbicide and has various applications in scientific research.

Preparation Methods

The synthesis of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched derivatives. The preparation starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid is unique due to its specific bicyclic structure and the presence of both an ethereal bridge and carboxylic acid groups. Similar compounds include:

These compounds highlight the versatility and unique properties of the 7-oxabicyclo[2.2.1]heptane scaffold in various chemical and biological contexts.

Properties

CAS No.

17439-94-0

Molecular Formula

C8H16N2O5

Molecular Weight

220.22 g/mol

IUPAC Name

diazanium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C8H10O5.2H3N/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);2*1H3

InChI Key

NJPDFPLPWOPSKC-UHFFFAOYSA-N

SMILES

C1CC2C(C(C1O2)C(=O)O)C(=O)O.N.N

Canonical SMILES

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Reactant of Route 2
Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Reactant of Route 3
Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Reactant of Route 4
Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Reactant of Route 5
Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

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